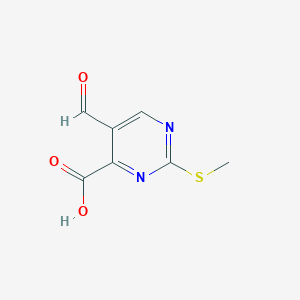
(2R)-2,4-Dimethyl-4-phenylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,4-Dimethyl-4-phenylpentan-1-ol is an organic compound with a chiral center at the second carbon atom. This compound is characterized by its unique structure, which includes a phenyl group attached to a pentanol backbone with two methyl groups at the second and fourth positions. The presence of the chiral center makes it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-Dimethyl-4-phenylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2,4-Dimethyl-4-phenylpentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2,4-Dimethyl-4-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products
Oxidation: (2R)-2,4-Dimethyl-4-phenylpentan-2-one or (2R)-2,4-Dimethyl-4-phenylpentanoic acid.
Reduction: (2R)-2,4-Dimethyl-4-phenylpentane.
Substitution: (2R)-2,4-Dimethyl-4-phenylpentyl chloride or bromide.
Aplicaciones Científicas De Investigación
(2R)-2,4-Dimethyl-4-phenylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of (2R)-2,4-Dimethyl-4-phenylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and influence biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2,4-Dimethyl-4-phenylpentan-1-ol
- (2R)-2,4-Dimethyl-4-phenylpentan-2-one
- (2R)-2,4-Dimethyl-4-phenylpentanoic acid
Uniqueness
(2R)-2,4-Dimethyl-4-phenylpentan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomers and diastereomers. Its chiral center makes it valuable for studying stereochemical effects in chemical reactions and biological interactions.
Propiedades
IUPAC Name |
(2R)-2,4-dimethyl-4-phenylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11(10-14)9-13(2,3)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKOUQJGSGYEOS-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)(C)C1=CC=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2900196.png)


![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide](/img/structure/B2900201.png)
![N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2900202.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2900209.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)

![Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2900214.png)
![Methyl (E)-4-oxo-4-[2-(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)morpholin-4-yl]but-2-enoate](/img/structure/B2900215.png)
![4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2900216.png)

